6-methoxy-6-methylheptanoic acid 6-methoxy-6-methylheptanoic acid
Brand Name: Vulcanchem
CAS No.: 428871-94-7
VCID: VC11491741
InChI: InChI=1S/C9H18O3/c1-9(2,12-3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11)
SMILES:
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol

6-methoxy-6-methylheptanoic acid

CAS No.: 428871-94-7

Cat. No.: VC11491741

Molecular Formula: C9H18O3

Molecular Weight: 174.24 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-methoxy-6-methylheptanoic acid - 428871-94-7

Specification

CAS No. 428871-94-7
Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
IUPAC Name 6-methoxy-6-methylheptanoic acid
Standard InChI InChI=1S/C9H18O3/c1-9(2,12-3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11)
Standard InChI Key KVVRUZZVKYLVLT-UHFFFAOYSA-N
Canonical SMILES CC(C)(CCCCC(=O)O)OC

Introduction

Chemical Structure and Molecular Characteristics

6-Methoxy-6-methylheptanoic acid belongs to the class of substituted heptanoic acids, with the systematic IUPAC name 6-methoxy-6-methylheptanoic acid. Its molecular formula is C9H18O3C_9H_{18}O_3, and its structure features:

  • A seven-carbon aliphatic chain with a carboxylic acid group at position 1.

  • A methoxy (-OCH3_3) and methyl (-CH3_3) group at position 6, creating a sterically hindered tertiary carbon center .

Key Structural Data

PropertyValueSource
Molecular FormulaC9H18O3C_9H_{18}O_3
Molecular Weight174.23 g/mol
SMILESCC(C)(CCCCC(=O)O)OC
InChI KeyKVVRUZZVKYLVLT-UHFFFAOYSA-N

The presence of both electron-donating (methoxy) and hydrophobic (methyl) groups influences its reactivity, particularly in nucleophilic substitutions and esterification reactions .

Synthesis and Industrial Production

The synthesis of 6-methoxy-6-methylheptanoic acid has been refined through patented methodologies, emphasizing efficiency and scalability.

Methoxylation of 6-Methyl-5-Hepten-2-One

The primary route involves a two-step process:

  • Methoxylation:

    • Reactants: 6-Methyl-5-hepten-2-one, methanol, sulfuric acid.

    • Conditions: 30–80°C, ambient pressure, 20-hour reaction time.

    • Outcome: Conversion to 6-methoxy-6-methylheptan-2-one with a 62.9% yield .

  • Oxidation and Decarboxylation:

    • Reactants: Intermediate ketone, methyl chloroacetate, sodium methoxide.

    • Conditions: Darzens reaction at -20°C, followed by decarboxylation at 160–300°C.

    • Outcome: Final product isolated via solvent extraction (toluene) and acidification, achieving a 72.3% yield .

Optimization Metrics

This method avoids ecologically hazardous reagents like copper chromite, aligning with green chemistry principles .

Physicochemical Properties

6-Methoxy-6-methylheptanoic acid exhibits distinct solubility and stability profiles:

Solubility

SolventMiscibilitySource
ChloroformMiscible
MethanolMiscible
WaterSlightly miscible

Thermal Stability

  • Decomposition Temperature: >160°C (during decarboxylation) .

  • Storage Recommendations: Cool, dry conditions to prevent esterification or oxidation .

Applications in Industry

Fragrance Synthesis

The compound serves as a critical intermediate in producing 6-methoxy-2,6-dimethylheptanal, a fragrance ingredient imparting fresh floral notes. The patented synthesis route has increased industrial adoption due to higher yields compared to traditional methods (11–29% → 45.9%) .

Pharmaceutical Intermediates

While direct medicinal uses are undocumented, its structural analogs (e.g., eponemycin antibiotics) suggest potential in drug discovery .

Recent Advances and Future Directions

The 2017 patent (WO2018069458A1) represents the most significant advancement, enabling scalable production via optimized methoxylation . Future research may explore:

  • Enzymatic synthesis routes for enhanced stereoselectivity.

  • Applications in polymer chemistry as a branching agent.

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